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Introduction
The successful refolding of recombinant proteins from an insoluble state, such as inclusion

bodies, into their native, biologically active conformation is a critical step in biotechnology and

drug development. Chaotropic agents are widely employed to solubilize these protein

aggregates by disrupting the non-covalent interactions that maintain their misfolded structure.

Sodium thiocyanate (NaSCN) is a potent chaotropic salt that effectively denatures and

solubilizes proteins, making it a valuable tool for protein refolding applications.[1][2][3] This

document provides detailed application notes and experimental protocols for the use of sodium

thiocyanate in protein refolding.

Sodium thiocyanate disrupts the hydrogen bonding network of water, which weakens the

hydrophobic effect and leads to the destabilization of the protein's tertiary structure.[1] This

property allows for the solubilization of aggregated proteins, a necessary prerequisite for

subsequent refolding into a functional state.

Data Presentation: Quantitative Analysis of Protein
Refolding
The efficiency of protein refolding is dependent on various factors, including the concentration

of the chaotropic agent, pH, temperature, and the presence of additives. The following table
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summarizes quantitative data from a study on the refolding of bovine carbonic anhydrase B

(BCAB) using an aqueous two-phase system (ATPS) formed by polyethylene glycol (PEG) and

sodium thiocyanate. This system allows for the simultaneous solubilization of inclusion bodies

and refolding of the protein.

Table 1: Refolding of Bovine Carbonic Anhydrase B (BCAB) using a PEG/Sodium Thiocyanate

ATPS

Parameter Top Phase (PEG-rich)
Bottom Phase (NaSCN-
rich)

Composition
16% (w/w) PEG 3350, 8%

(w/w) NaSCN

2% (w/w) PEG 3350, 15%

(w/w) NaSCN

Protein Concentration 0.1 mg/mL 1.0 mg/mL

Refolding Yield (%) 85 ± 5 20 ± 3

Specific Activity (%) 95 ± 5 30 ± 5

Data adapted from studies on aqueous two-phase refolding systems.

Note: The higher refolding yield and specific activity in the PEG-rich top phase are attributed to

the stabilizing effect of PEG, which mitigates the denaturing effect of sodium thiocyanate and

provides a favorable environment for correct protein folding.

Experimental Protocols
This section provides detailed methodologies for the solubilization of inclusion bodies and

subsequent refolding of the target protein using sodium thiocyanate.

Protocol 1: Solubilization of Inclusion Bodies with
Sodium Thiocyanate
This protocol describes the initial step of solubilizing protein aggregates from inclusion bodies.

Materials:
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Cell paste containing inclusion bodies

Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA

Wash Buffer: Lysis Buffer with 1% Triton X-100

Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 1-3 M Sodium Thiocyanate, 10 mM DTT

(dithiothreitol)

High-speed centrifuge

Sonicator

Procedure:

Cell Lysis: Resuspend the cell paste in Lysis Buffer. Lyse the cells using a sonicator on ice.

Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet

the inclusion bodies.

Washing: Wash the inclusion body pellet by resuspending it in Wash Buffer and centrifuging

again. Repeat this step twice to remove cell debris and membrane components.

Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer. The

optimal concentration of sodium thiocyanate may vary depending on the protein and should

be determined empirically, typically in the range of 1-3 M.

Incubation: Incubate the suspension at room temperature with gentle agitation for 1-2 hours

to ensure complete solubilization.

Clarification: Centrifuge the solution at 20,000 x g for 30 minutes at 4°C to remove any

remaining insoluble material. The supernatant contains the solubilized, denatured protein.

Protocol 2: Protein Refolding by Dialysis
This protocol outlines the refolding of the solubilized protein by gradually removing the sodium

thiocyanate through dialysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Solubilized protein in Solubilization Buffer

Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 0.5 M L-arginine, 1 mM GSH (reduced

glutathione), 0.1 mM GSSG (oxidized glutathione)

Dialysis tubing with appropriate molecular weight cut-off (MWCO)

Stir plate and stir bar

Procedure:

Preparation for Dialysis: Place the clarified supernatant containing the solubilized protein into

dialysis tubing.

First Dialysis Step: Dialyze against 100 volumes of Refolding Buffer containing a reduced

concentration of sodium thiocyanate (e.g., 0.5 M) for 4-6 hours at 4°C with gentle stirring.

Subsequent Dialysis Steps: Change the dialysis buffer to fresh Refolding Buffer (without

sodium thiocyanate) and continue dialysis. Perform at least three buffer changes over 24-48

hours.

Protein Recovery: After the final dialysis, recover the refolded protein from the dialysis

tubing.

Clarification: Centrifuge the refolded protein solution at 20,000 x g for 30 minutes at 4°C to

remove any aggregated protein.

Analysis: Analyze the supernatant for protein concentration and biological activity.

Mandatory Visualizations
Experimental Workflow for Protein Refolding
The following diagram illustrates the general workflow for solubilizing inclusion bodies and

refolding the target protein using a chaotropic agent like sodium thiocyanate.
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Caption: General workflow for recombinant protein refolding from inclusion bodies.

Logical Relationship of Chaotropic Agent Action
This diagram illustrates the mechanism of action of a chaotropic agent like sodium thiocyanate

in the process of protein refolding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1173957?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlepdf/2019/ra/c8ra10303h
https://patents.google.com/patent/WO2002062827A2/en
https://patents.google.com/patent/WO2002062827A2/en
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/394/361/s7757pis.pdf
https://www.benchchem.com/product/b1173957#using-sodium-thiocyanate-for-protein-refolding-in-biotechnology
https://www.benchchem.com/product/b1173957#using-sodium-thiocyanate-for-protein-refolding-in-biotechnology
https://www.benchchem.com/product/b1173957#using-sodium-thiocyanate-for-protein-refolding-in-biotechnology
https://www.benchchem.com/product/b1173957#using-sodium-thiocyanate-for-protein-refolding-in-biotechnology
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1173957?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

